Sirt2/HDAC6 Inhibitor Mz325
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sirt2/HDAC6 Inhibitor Mz325 is a dual inhibitor targeting both sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6). These enzymes are involved in the deacetylation of tubulin and other proteins, playing crucial roles in the pathogenesis of cancer and neurodegenerative diseases . Mz325 has shown promise as a molecular tool for dual inhibition of tubulin deacetylation, making it a valuable compound for scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mz325 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes . The synthetic route typically starts with the preparation of intermediate compounds, followed by the coupling of N-Fmoc-protected 4-(aminomethyl)benzoic acid or N-Fmoc-protected 7-amino-heptanoic acid to the functionalized resin . The final product is obtained through deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for Mz325 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Mz325 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Mz325 include hydrazine hydrate for deprotection, N-Fmoc-protected amino acids for coupling, and various solvents such as dimethyl sulfoxide and methanol . Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions involving Mz325 include the final dual inhibitor compound and various intermediate compounds used in the synthesis process .
Wissenschaftliche Forschungsanwendungen
Mz325 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular tool to study the dual inhibition of tubulin deacetylation.
Biology: Investigated for its effects on cell viability and protein acetylation levels in various cancer cell lines
Medicine: Explored for its potential therapeutic applications in cancer and neurodegenerative diseases
Industry: Utilized in the development of new drugs targeting Sirt2 and HDAC6.
Wirkmechanismus
Mz325 exerts its effects by inhibiting the deacetylase activity of both Sirt2 and HDAC6 . Sirt2 is an NAD±dependent enzyme, while HDAC6 is a zinc-dependent enzyme . Both enzymes share common substrates, including acetylated α-tubulin, cortactin, and K-RAS . By inhibiting these enzymes, Mz325 increases the acetylation levels of these substrates, leading to changes in cell viability and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Mz325 is unique in its dual inhibition of both Sirt2 and HDAC6, making it a valuable tool for studying the combined effects of inhibiting these enzymes . Similar compounds include:
Sirtinol: A selective inhibitor of Sirt2.
Tubacin: A selective inhibitor of HDAC6.
While these compounds target either Sirt2 or HDAC6 individually, Mz325’s dual inhibition provides a more comprehensive approach to studying the roles of these enzymes in various diseases .
Eigenschaften
Molekularformel |
C38H45N9O5S2 |
---|---|
Molekulargewicht |
772.0 g/mol |
IUPAC-Name |
4-[[butyl-[5-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]pentanoyl]amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C38H45N9O5S2/c1-4-5-16-46(22-28-12-14-30(15-13-28)36(50)44-51)35(49)11-6-7-17-47-23-31(43-45-47)24-52-32-10-8-9-29(19-32)20-33-21-39-37(54-33)42-34(48)25-53-38-40-26(2)18-27(3)41-38/h8-10,12-15,18-19,21,23,51H,4-7,11,16-17,20,22,24-25H2,1-3H3,(H,44,50)(H,39,42,48) |
InChI-Schlüssel |
VNFKTHQLIBPFNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)CCCCN2C=C(N=N2)COC3=CC=CC(=C3)CC4=CN=C(S4)NC(=O)CSC5=NC(=CC(=N5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.